molecular formula C16H15BrN4O2S2 B2856026 1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034310-81-9

1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No. B2856026
CAS RN: 2034310-81-9
M. Wt: 439.35
InChI Key: WSWYIEXYPMMBMM-UHFFFAOYSA-N
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Description

1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial and Surface Activity

1,2,4-Triazole derivatives, including variations synthesized from precursors with similar structural motifs, have shown significant antibacterial activity and potential as surface active agents. These compounds, generated through reactions with carbon disulfide, acid chlorides, and aldehydes, exhibit antimicrobial properties, suggesting their usefulness in developing new antimicrobial agents (El-Sayed, 2006).

Caspase-3 Inhibition

Research involving isatin 1,2,3-triazoles has identified potent inhibitors against caspase-3, an enzyme critical in the execution phase of cell apoptosis. These inhibitors could contribute to the development of therapeutic agents targeting diseases where caspase-3 plays a role, highlighting the potential of 1,2,3-triazole derivatives in medicinal chemistry (Jiang & Hansen, 2011).

Synthesis of Polysubstituted Pyrroles

1-Sulfonyl-1,2,3-triazoles, prepared from terminal alkynes and sulfonyl azides, have been used to synthesize polysubstituted pyrroles through nickel(0) catalysis. This research showcases the utility of 1,2,3-triazole derivatives in complex organic syntheses, potentially expanding the toolkit for constructing heterocyclic compounds with biological activity (Miura et al., 2013).

Denitrogenative Alkyne Insertion Reactions

The reactivity of N-sulfonyl-1,2,3-triazoles with alkynes in the presence of nickel(0)/phosphine catalysts has been explored, leading to substituted pyrroles with the extrusion of molecular nitrogen. This research demonstrates the versatility of 1,2,3-triazoles in synthetic chemistry, enabling the construction of heterocyclic frameworks useful in various scientific applications (Miura, Yamauchi, & Murakami, 2009).

Antidiabetic Drug Candidates

S-substituted derivatives of 1,2,4-triazol-3-thiol, related to the triazole family, have been synthesized and evaluated for their potential as antidiabetic agents. These compounds were found to be potent inhibitors of the α-glucosidase enzyme, surpassing the standard drug acarbose, indicating the significant therapeutic potential of triazole derivatives in treating type II diabetes (ur-Rehman et al., 2018).

properties

IUPAC Name

1-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2S2/c17-15-6-7-16(24-15)25(22,23)20-9-8-13(10-20)21-11-14(18-19-21)12-4-2-1-3-5-12/h1-7,11,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWYIEXYPMMBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

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